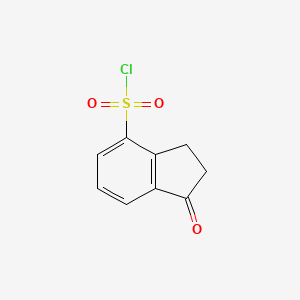

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride

Beschreibung

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a fused indene ring system with a ketone group at position 1 and a sulfonyl chloride group at position 2. The compound's molecular formula is inferred to be C₉H₇ClO₃S, based on structurally related entries in , with a monoisotopic mass of 229.98044 Da .

Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly for preparing sulfonamides, which have applications in pharmaceuticals (e.g., antimicrobial agents) and materials science . The presence of the electron-withdrawing oxo group at position 1 likely enhances the electrophilicity of the sulfonyl chloride, making it reactive toward nucleophiles such as amines or alcohols.

Eigenschaften

IUPAC Name |

1-oxo-2,3-dihydroindene-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-14(12,13)9-3-1-2-6-7(9)4-5-8(6)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWPETYKWUHVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride typically involves the reaction of 1-Oxo-2,3-dihydro-1H-indene with chlorosulfonic acid. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction. The general synthetic route can be summarized as follows:

Starting Material: 1-Oxo-2,3-dihydro-1H-indene

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: Low temperature, typically around 0°C to 5°C

Product: 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Reagents: Amines, alcohols, thiols

Conditions: Typically carried out in the presence of a base such as pyridine or triethylamine

Products: Sulfonamide, sulfonate ester, sulfonothioate derivatives

-

Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Reagents: Water or aqueous base

Conditions: Room temperature or slightly elevated temperature

Products: Sulfonic acid

-

Reduction: : The ketone group can be reduced to form the corresponding alcohol.

Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Conditions: Typically carried out in anhydrous solvents

Products: Alcohol derivatives

Wissenschaftliche Forschungsanwendungen

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its role in the development of new drugs.

Wirkmechanismus

The mechanism of action of 1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The ketone group also contributes to its reactivity, allowing for reduction and other transformations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides depend on the position of substituents and additional functional groups. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- Position of Oxo Group : The oxo group at position 1 (target compound) vs. position 3 (6-chloro-3-oxo analog) alters electronic distribution. A position 1 oxo group likely creates stronger electron-withdrawing effects, activating the sulfonyl chloride for nucleophilic substitution .

Biologische Aktivität

1-Oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is a compound with significant potential in organic synthesis and biological applications. Its unique structure, characterized by a sulfonyl chloride functional group, allows it to participate in various chemical reactions, making it a valuable reagent in the synthesis of biologically active compounds.

The molecular formula of 1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride is C9H7ClO3S, with a molecular weight of approximately 230.66 g/mol. The compound features a dihydroindene framework along with a ketone and sulfonyl chloride substituent, which contribute to its reactivity profile and potential biological activity.

Biological Activity Overview

Research indicates that compounds structurally related to 1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride exhibit various biological activities. Notably, indole derivatives have been shown to possess antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The biological activity of this compound is primarily attributed to its ability to react with nucleophiles such as amines and alcohols, forming stable products that may exhibit distinct biological effects.

The mechanism of action for 1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride involves its reactivity with nucleophiles. This reactivity enables the formation of new chemical entities that can interact with biological targets. For instance, the sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their synthetic pathways:

Case Study 1: Organocatalytic Michael Addition

In one study, the organocatalytic asymmetric Michael addition involving methyl 1-oxo-2,3-dihydro-1H-indene showed promising results. The reaction yielded good diastereoselectivities and enantioselectivities when reacted with various nitrostyrenes. The major Michael adducts were obtained in high enantioselectivities (up to 92:8 er) under optimized conditions .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of indole-based derivatives from 1-oxo-2,3-dihydro-1H-indene compounds. These derivatives exhibited significant anticancer activity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions on the indole ring could enhance biological efficacy .

Comparative Analysis of Related Compounds

To better understand the uniqueness of 1-oxo-2,3-dihydro-1H-indene-4-sulfonyl chloride, a comparative analysis with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dihydro-1H-indene-5-sulfonic acid | C9H10O3S | Contains a sulfonic acid group instead of chloride |

| 1-Oxo-indene-5-sulfonyl chloride | C9H7ClO2S | Lacks dihydro structure but retains sulfonyl chloride |

| 1-Sulfoindane | C9H9O3S | Similar indane structure with a different functional group |

This table highlights the structural differences among these compounds and their potential implications for biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.